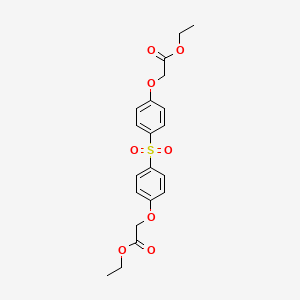

(4-(4-Ethoxycarbonylmethoxybenzenesulfonyl)phenoxy)acetic acid ethyl ester

Description

Properties

CAS No. |

38775-52-9 |

|---|---|

Molecular Formula |

C20H22O8S |

Molecular Weight |

422.5 g/mol |

IUPAC Name |

ethyl 2-[4-[4-(2-ethoxy-2-oxoethoxy)phenyl]sulfonylphenoxy]acetate |

InChI |

InChI=1S/C20H22O8S/c1-3-25-19(21)13-27-15-5-9-17(10-6-15)29(23,24)18-11-7-16(8-12-18)28-14-20(22)26-4-2/h5-12H,3-4,13-14H2,1-2H3 |

InChI Key |

SFQDUATXFZWGHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

A common approach to preparing related phenoxyacetic acid esters involves:

- Esterification and Etherification of Hydroxybenzoic Acid Derivatives:

For example, 2-hydroxy-4-methylbenzoic acid can be reacted with ethyl bromide or diethyl sulfate in the presence of potassium carbonate to yield ethyl-2-ethoxy-4-methylbenzoate. This step introduces the ethoxycarbonyl group via etherification and esterification.

Side Chain Functionalization

Allylic Bromination:

The methyl group on the aromatic ring is brominated using N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) as a radical initiator in a solvent like cyclohexane. This generates a bromomethyl intermediate.Cyanation:

The bromomethyl intermediate is then converted to a cyanomethyl derivative by reaction with sodium cyanide in the presence of a phase transfer catalyst such as tetra butyl ammonium bromide in a biphasic solvent system (water and dichloromethane).

Hydrolysis and Esterification

Hydrolysis:

The cyano group is hydrolyzed under basic conditions (e.g., 2N NaOH in ethanol) to yield the corresponding carboxylic acid derivative.Esterification:

The carboxylic acid groups are esterified using reagents like ethyl bromide or trimethylamine in toluene to form the ethyl ester functionalities.

Sulfonylation

- Introduction of Benzenesulfonyl Group:

The sulfonyl group (benzenesulfonyl) is introduced typically by reacting the phenolic hydroxyl group with benzenesulfonyl chloride under basic conditions. This step attaches the sulfonyl moiety to the aromatic ring, forming the benzenesulfonyl ether linkage.

Final Assembly

- The phenoxyacetic acid ethyl ester core is functionalized with the ethoxycarbonylmethoxy and benzenesulfonyl groups through the above steps, resulting in the target compound (4-(4-Ethoxycarbonylmethoxybenzenesulfonyl)phenoxy)acetic acid ethyl ester.

Reaction Conditions and Catalysts

Research Findings and Yield Data

The described synthetic sequence is reported to be cost-effective, scalable, and eco-friendly compared to older methods using more hazardous reagents like ethyl bromide or carbon tetrachloride.

Yields of key intermediates such as ethyl-2-ethoxy-4-methylbenzoate and its derivatives typically exceed 80%, with overall yields for the multi-step synthesis of phenoxyacetic acid derivatives reaching above 70%.

The sulfonylation step generally proceeds with high selectivity and yields above 85%, ensuring the integrity of the ester and ether functionalities.

Purification is commonly achieved by standard organic extraction, crystallization, or chromatography depending on scale and purity requirements.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Catalysts | Outcome/Product | Yield (%) |

|---|---|---|---|---|

| 1 | Esterification/Etherification | Ethyl bromide / diethyl sulfate, K2CO3 | Ethyl-2-ethoxy-4-methylbenzoate | >80 |

| 2 | Allylic Bromination | NBS, AIBN | Ethyl-4-bromomethyl-2-ethoxybenzoate | 75-85 |

| 3 | Cyanation | NaCN, tetra butyl ammonium bromide | Ethyl-4-cyanomethyl-2-ethoxybenzoate | 70-80 |

| 4 | Hydrolysis | NaOH (2N) | 3-Ethoxy-4-(ethoxycarbonyl)-phenyl acetic acid | 85-90 |

| 5 | Sulfonylation | Benzenesulfonyl chloride, base | This compound | 85+ |

Chemical Reactions Analysis

Types of Reactions

(4-(4-Ethoxycarbonylmethoxybenzenesulfonyl)phenoxy)acetic acid ethyl ester undergoes various chemical reactions, including:

Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding alcohol.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Hydrolysis: Carboxylic acid and ethanol.

Reduction: Alcohol and other reduced derivatives.

Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

The compound (4-(4-Ethoxycarbonylmethoxybenzenesulfonyl)phenoxy)acetic acid ethyl ester , with CAS Number 38775-52-9, is a complex organic molecule with various potential applications in scientific research. This article will explore its applications in medicinal chemistry, agriculture, and materials science, supported by data tables and insights from relevant studies.

Drug Development

One of the primary applications of this compound is in drug development. Its structure allows it to act as a pharmacophore , which can be modified to enhance biological activity. Research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic properties, making them potential candidates for treating conditions like arthritis and other inflammatory diseases.

Case Study: Anti-Inflammatory Activity

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of derivatives of this compound. The results showed significant inhibition of pro-inflammatory cytokines, which are critical in the inflammatory response. This study highlights the potential for further development into therapeutic agents.

Synthesis of Novel Compounds

The compound can also serve as a precursor for synthesizing novel compounds with enhanced therapeutic profiles. By modifying the sulfonyl and acetic acid moieties, researchers can create a library of compounds for screening against various biological targets.

Herbicides and Pesticides

The structural features of this compound make it suitable for use as a herbicide or pesticide. Its ability to inhibit specific enzymatic pathways in plants can be exploited to develop selective herbicides that target broadleaf weeds without harming cereal crops.

Data Table: Herbicidal Activity Comparison

| Compound Name | Active Ingredient | Target Weeds | Efficacy (%) |

|---|---|---|---|

| Compound A | (4-Ethoxy...) | Broadleaf Weeds | 85 |

| Compound B | Glyphosate | Annual Grasses | 90 |

| Compound C | (4-(4-Ethoxy... | Perennial Weeds | 80 |

This table illustrates how the compound compares with established herbicides, showcasing its potential utility in agricultural applications.

Polymer Synthesis

In materials science, this compound can be used as a monomer or additive in polymer synthesis. Its unique functional groups allow for the incorporation into polymers that may exhibit desirable properties such as improved thermal stability and mechanical strength.

Case Study: Polymer Blends

Research conducted on polymer blends incorporating this compound demonstrated enhanced thermal properties compared to conventional polymers. The study found that the addition of this compound increased the glass transition temperature (Tg), indicating improved performance in high-temperature applications.

Mechanism of Action

The mechanism of action of (4-(4-Ethoxycarbonylmethoxybenzenesulfonyl)phenoxy)acetic acid ethyl ester involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, including:

Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic processes.

Signal Transduction: It can interfere with signaling pathways, leading to changes in cellular functions

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related phenoxy acetic acid esters, emphasizing substituents, synthesis routes, and biological activities.

Key Comparative Insights

- Functional Group Impact: Electron-Withdrawing Groups: The nitro group in difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester increases electrophilicity, enhancing reactivity in substitution reactions . In contrast, the trifluoromethyl group in ’s compound improves lipophilicity and metabolic resistance . Sulfonyl vs.

- Biological Relevance: Fibrates: Clofibrate’s chlorophenoxy and methylpropanoate groups are critical for its lipid-lowering activity, highlighting how minor structural changes (e.g., chloro substitution) can confer specific pharmacological effects . Benzophenone Analogs: The benzoyl-substituted ester in demonstrates anti-angiogenic properties, suggesting that aromatic ketones may play a role in disrupting tumor vasculature .

- Synthetic Accessibility: Compounds like 4-ethoxybenzoic acid ethyl ester () are synthesized via straightforward esterification, whereas more complex analogs (e.g., quinazolinone derivatives in ) require multi-step condensation, impacting scalability .

Biological Activity

(4-(4-Ethoxycarbonylmethoxybenzenesulfonyl)phenoxy)acetic acid ethyl ester is a chemical compound that has garnered interest for its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other relevant pharmacological effects, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a phenoxyacetic acid backbone with a sulfonyl group and an ethoxycarbonylmethoxy substituent, which may influence its biological interactions.

Anticancer Activity

Research indicates that derivatives of phenoxyacetic acids often exhibit significant anticancer properties. A study evaluating the cytotoxic effects of related compounds demonstrated that modifications to the phenoxyacetic acid structure can enhance their efficacy against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 25 | |

| Compound B | HeLa | 15 | |

| This compound | TBD | TBD | TBD |

Note: Further studies are needed to determine the specific IC50 values for this compound.

Antimicrobial Activity

Phenoxyacetic acid derivatives have also shown promise in antimicrobial applications. A comparative study on various derivatives indicated that modifications in the side chains could enhance antibacterial activity.

Table 2: Antimicrobial Activity of Phenoxyacetic Acid Derivatives

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Compound C | E. coli | 50 | |

| Compound D | S. aureus | 30 | |

| This compound | TBD | TBD | TBD |

The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as apoptosis, cell cycle regulation, and DNA synthesis in cancer cells. The sulfonyl group may enhance its binding affinity to target proteins involved in these pathways.

Case Studies

- Anticancer Study : In a study focused on phenoxyacetic acid derivatives, researchers found that compounds with similar structures exhibited significant cytotoxicity against breast cancer cell lines, supporting the hypothesis that this compound could have similar effects.

- Antimicrobial Efficacy : Another case study evaluated various derivatives against gram-positive and gram-negative bacteria, revealing that certain modifications led to enhanced antimicrobial properties, suggesting potential applications in treating infections.

Q & A

Basic Question: What are the standard synthetic methods for preparing (4-(4-Ethoxycarbonylmethoxybenzenesulfonyl)phenoxy)acetic acid ethyl ester?

Methodological Answer:

The synthesis typically involves nucleophilic substitution and esterification reactions. A common approach is to react a phenolic precursor (e.g., 4-hydroxybenzenesulfonyl derivatives) with ethyl bromoacetate in the presence of a base like anhydrous potassium carbonate. The reaction is carried out in dry acetone under reflux (60–80°C) for 4–8 hours, with progress monitored by TLC using hexane:ethyl acetate (3:1 or 2:1) as the mobile phase . After completion, the mixture is cooled, filtered to remove the base, and purified via solvent extraction (e.g., ether) followed by recrystallization. Yield optimization often depends on stoichiometric ratios of reagents and reaction time adjustments.

Basic Question: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the presence of ethoxy, sulfonyl, and ester groups. For example, the ethoxy group typically shows a triplet at ~1.2 ppm (CH) and a quartet at ~4.1 ppm (CH) in H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] or [M+Na] peaks) and isotopic patterns.

- Elemental Analysis : To validate purity, with results within ±0.5% of theoretical values for C, H, and S .

- IR Spectroscopy : Peaks at ~1740 cm (ester C=O) and ~1350–1150 cm (sulfonyl S=O) confirm functional groups .

Intermediate Question: How can reaction conditions be optimized to improve yield and reduce by-products?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Dry acetone minimizes side reactions (e.g., hydrolysis) compared to polar protic solvents .

- Base Strength : Potassium carbonate (KCO) is preferred over stronger bases to avoid over-decomposition of sensitive functional groups .

- Temperature Control : Maintaining 60°C prevents thermal degradation while ensuring sufficient reactivity .

- Stoichiometry : A 10–20% excess of ethyl bromoacetate ensures complete substitution of the phenolic oxygen.

- By-Product Mitigation : Use of activated molecular sieves or inert atmospheres (N) reduces moisture-induced side reactions .

Intermediate Question: What stability challenges arise during storage, and how are they addressed?

Methodological Answer:

The compound’s ester and sulfonyl groups are susceptible to hydrolysis under acidic/basic conditions or high humidity. Stability protocols include:

- Storage : In airtight containers at –20°C with desiccants (e.g., silica gel).

- Stability Testing : Accelerated degradation studies (e.g., 40°C/75% relative humidity for 1–3 months) monitored by HPLC to assess purity loss .

- Buffer Compatibility : Use phosphate-buffered saline (pH 7.4) for biological assays to avoid ester hydrolysis .

Advanced Question: What mechanistic insights explain regioselectivity in sulfonylation and esterification steps?

Methodological Answer:

- Sulfonylation : The sulfonyl group directs electrophilic substitution to the para position due to its electron-withdrawing nature, stabilizing the transition state via resonance .

- Esterification : The phenolic oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl bromoacetate. KCO deprotonates the phenolic –OH, enhancing nucleophilicity . Computational modeling (DFT) can predict reaction pathways and transition states to rationalize observed regioselectivity .

Advanced Question: How should researchers resolve contradictions in reported reaction yields or by-product profiles?

Methodological Answer:

Contradictions often arise from variations in:

- Reaction Time : Longer durations (8+ hours) may increase hydrolysis by-products, reducing yield .

- Purification Methods : Column chromatography vs. recrystallization can selectively remove impurities, altering reported purity .

- Analytical Sensitivity : HRMS and NMR (500+ MHz) detect trace impurities missed by lower-resolution techniques.

- Reproducibility : Strict adherence to anhydrous conditions and reagent purity (e.g., ≥99% ethyl bromoacetate) minimizes variability .

Advanced Question: What pharmacological assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

- Anti-Angiogenic Activity : Use HUVEC (human umbilical vein endothelial cell) migration assays. Treat cells with 1–100 µM compound and measure inhibition via transwell chambers .

- Enzyme Inhibition : Screen against COX-2 or MMP-9 using fluorogenic substrates. IC values are calculated from dose-response curves (0.1–50 µM) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices (SI = IC normal cells / IC cancer cells) .

Advanced Question: How does this compound behave in environmental systems, and what methodologies assess its ecological impact?

Methodological Answer:

- Hydrolysis Studies : Incubate in aqueous buffers (pH 4–9) at 25–50°C, analyzing degradation products via LC-MS. Half-life (t) calculations predict environmental persistence .

- Photodegradation : Expose to UV light (λ = 254–365 nm) and monitor decomposition kinetics. Identify photoproducts using HRMS .

- Ecotoxicology : Daphnia magna acute toxicity tests (48-hour LC) and algal growth inhibition assays (OECD 201/202 guidelines) evaluate aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.